5-Pyrimidin-5-ylthiophene-2-carboxylic acid
Description
Significance of Heterocyclic Scaffolds in Drug Discovery and Development
Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in the ring, are a cornerstone of modern drug discovery. rroij.comnih.gov Their structures are integral to a vast number of biologically active molecules, including vitamins, hormones, and nucleic acids. Over 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in pharmaceutical research. nih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.govnih.gov This versatility allows medicinal chemists to fine-tune molecular frameworks to optimize interactions with biological targets, enhance pharmacokinetic properties, and overcome challenges like drug resistance. rroij.comnih.gov Consequently, heterocyclic rings are considered crucial structural components in a majority of pharmaceutical preparations.
The thiophene (B33073) ring, a five-membered heterocycle containing a sulfur atom, is recognized as a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. nih.govrsc.org Its electron-rich nature and bioisosteric similarity to a benzene (B151609) ring allow it to interact effectively with a wide range of biological targets. nih.gov The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs, ranking it high among moieties in small-molecule pharmaceuticals. nih.govrsc.org Thiophene derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities. rsc.orgingentaconnect.com This broad utility has made thiophene a central focus for researchers aiming to develop novel therapeutics with improved efficacy. nih.govrsc.org
Table 1: Examples of Marketed Drugs Containing a Thiophene Moiety
| Drug Name | Therapeutic Class |
|---|---|
| Olanzapine | Antipsychotic ijprajournal.com |
| Clopidogrel | Antiplatelet nih.gov |
| Raltitrexed | Anticancer nih.gov |
| Sertaconazole | Antifungal nih.gov |
| Suprofen | Anti-inflammatory nih.gov |
| Tiagabine | Anticonvulsant nih.gov |
Pyrimidine (B1678525), a six-membered heterocyclic ring with two nitrogen atoms, is another foundational scaffold in medicinal chemistry. jacsdirectory.comnbinno.com Its paramount importance stems from its role as a core component of the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA. jacsdirectory.com This biological precedent has inspired the development of a multitude of pyrimidine-based therapeutic agents. gsconlinepress.comresearchgate.net These derivatives are known to exhibit a vast array of pharmacological activities, leading to their use as anticancer, antiviral, antibacterial, antihypertensive, and anticonvulsant drugs. jacsdirectory.commdpi.com The structural versatility of the pyrimidine ring allows for extensive modification, enabling chemists to design molecules that can target specific enzymes or receptors involved in disease processes. mdpi.com
Table 2: Examples of Marketed Drugs Containing a Pyrimidine Moiety
| Drug Name | Therapeutic Class |
|---|---|
| 5-Fluorouracil | Anticancer jacsdirectory.com |
| Zidovudine (AZT) | Anti-HIV (Antiviral) jacsdirectory.com |
| Trimethoprim | Antibacterial jacsdirectory.com |
| Minoxidil | Antihypertensive jacsdirectory.com |
| Phenobarbitone | Anticonvulsant/Sedative jacsdirectory.com |
| Propylthiouracil | Antithyroid jacsdirectory.com |
The strategy of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a powerful approach in drug design. mdpi.com This technique aims to create novel chemical entities with enhanced affinity, improved efficacy, or the ability to modulate multiple biological targets simultaneously. The fusion of thiophene and pyrimidine rings to form thienopyrimidine scaffolds is a well-established example of this synergistic approach. nih.gov Thienopyrimidines are considered bioisosteres of purines (like adenine), allowing them to interact with biological systems that recognize purine (B94841) structures. nih.govnih.gov This hybrid system has been explored extensively, leading to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and CNS-protective properties. nih.gov By combining the favorable attributes of both the thiophene and pyrimidine nuclei, researchers can develop unique molecular templates with potentially superior pharmacological profiles. nih.gov
Contextualization of 5-Pyrimidin-5-ylthiophene-2-carboxylic acid within Heterocyclic Chemistry
This compound is a specific isomer within the broader class of thiophene-pyrimidine hybrids. Its structure features a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a pyrimidine ring, linked via a carbon-carbon bond from the pyrimidine's 5-position. The thiophene-2-carboxylic acid portion itself is a recognized structural motif in compounds with demonstrated biological activities, including antitumor and anti-diabetic effects. ijprajournal.com The direct linkage of the two heterocyclic rings creates a conjugated π-system that is distinct from the more commonly studied fused thienopyrimidine systems. This arrangement positions it as a novel scaffold and a valuable building block for the synthesis of more complex molecules in drug discovery programs. While extensive research on this specific C5-C5 linked isomer is not widely documented, its chemical architecture suggests significant potential for investigation.
Table 3: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₂O₂S |
| Molecular Weight | 206.22 g/mol |
Research Objectives and Scope of Investigation for this compound
Given its novel structure, the primary research objective for this compound would be to synthesize and characterize the molecule to enable a thorough investigation of its medicinal chemistry potential. The scope of such an investigation would logically proceed through several stages.
Initial objectives would focus on developing an efficient and scalable synthetic route to produce the compound with high purity. Following successful synthesis, the scope would broaden to include comprehensive physicochemical characterization.
Subsequently, the primary research goal would be to explore its biological activity. This would involve screening the compound against a variety of biological targets, guided by the known activities of related thiophene and pyrimidine derivatives. For instance, based on the prevalence of similar scaffolds in kinase inhibitors, an early objective would be to screen its activity against a panel of protein kinases implicated in cancer. nih.gov The scope could also include evaluation for antimicrobial, anti-inflammatory, or other activities. nih.gov Further investigation would likely employ in silico methods, such as molecular docking, to predict potential biological targets and elucidate possible mechanisms of action, thereby guiding further experimental work.
Structure
3D Structure
Properties
IUPAC Name |
5-pyrimidin-5-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-2-1-7(14-8)6-3-10-5-11-4-6/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKZJFVCMNJVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Pyrimidin 5 Ylthiophene 2 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis of 5-Pyrimidin-5-ylthiophene-2-carboxylic acid
A retrosynthetic analysis of the target molecule, this compound, identifies the carbon-carbon bond between the thiophene (B33073) and pyrimidine (B1678525) rings as the most logical point for disconnection. This strategy is favored due to the robustness and high efficiency of modern cross-coupling reactions for joining heteroaromatic systems.
This disconnection leads to two primary synthons: a 5-functionalized thiophene-2-carboxylic acid derivative and a 5-functionalized pyrimidine. Specifically, this points towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The precursors for this key step would be a 5-halothiophene-2-carboxylic acid (or its ester equivalent to prevent side reactions with the acidic proton) and a pyrimidine-5-boronic acid or its corresponding boronate ester.
Further deconstruction of the 5-halothiophene-2-carboxylic acid precursor involves breaking the thiophene ring itself. This reveals simpler, acyclic starting materials that can be assembled through various cyclization strategies to form the substituted thiophene core.
Synthetic Routes to the Thiophene-2-carboxylic acid Core
Vilsmeier-Haack Reaction Approaches for Thiophene Ring Formation
The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide), is a powerful tool in heterocyclic chemistry. rsc.orgchemistrysteps.comwikipedia.org While classically known for the formylation of electron-rich aromatic and heteroaromatic compounds, its application can be extended to the synthesis of heterocyclic precursors. chemistrysteps.com
In the context of thiophene synthesis, the Vilsmeier-Haack reagent is not typically used for the de novo construction of the ring in a single step. Instead, it serves as a method to introduce a formyl group onto a pre-existing thiophene or a precursor molecule, which can then be elaborated. For instance, the Vilsmeier-Haack-Arnold reaction can be used to formylate activated methylene (B1212753) compounds, which can be key intermediates in a multi-step sequence leading to a thiophene ring. researchgate.net A relevant strategy involves using the Vilsmeier reagent to prepare a β-chloro-α,β-unsaturated aldehyde, which can then react with a sulfur source and a compound containing an active methylene group to cyclize into a substituted thiophene. The introduced formyl group can later be oxidized to the required carboxylic acid.
Other Cyclization Strategies for Thiophene-2-carboxylic Acid Derivatives
Several other classical and modern cyclization methods provide efficient access to the thiophene-2-carboxylic acid core.
Gewald Reaction : This is a one-pot, multi-component reaction that synthesizes 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base (e.g., morpholine). nih.gov The resulting 2-amino-3-carbalkoxythiophene can be chemically modified, for instance, through diazotization and subsequent reactions (Sandmeyer reaction) to remove the amino group and install other functionalities. The ester group at the 3-position can be hydrolyzed, and further functionalization at the 5-position can be achieved.
Fiesselmann Thiophene Synthesis : This method involves the reaction of thioglycolic acid derivatives with acetylenic ketones or aldehydes. While versatile, careful selection of substrates is required to achieve the desired 2,5-substitution pattern.
Hinsberg Thiophene Synthesis : This reaction condenses a 1,2-dicarbonyl compound with thiodiacetate esters in the presence of a strong base. It provides a reliable route to 2,5-dicarbalkoxythiophenes, which can be selectively mono-decarboxylated.
Cyclization of Functionalized Alkynes : Modern approaches utilize the cyclization of readily available sulfur-containing alkyne substrates. mdpi.com These reactions can be promoted by bases or catalyzed by transition metals, offering high regioselectivity and atom economy. mdpi.com For instance, iodocyclization of alkynes bearing a suitably placed sulfur nucleophile can produce iodinated thiophenes, which are ideal substrates for subsequent cross-coupling reactions. mdpi.com
Introduction of the Pyrimidine Moiety at the 5-Position of the Thiophene Ring
The final key transformation in the convergent synthesis of this compound is the formation of the C-C bond between the two heterocyclic rings.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable for the synthesis of bi-aryl and bi-heteroaryl compounds. researchgate.netacs.orgacs.org These reactions offer a broad substrate scope, functional group tolerance, and typically proceed in high yields. The Suzuki-Miyaura, Stille, Hiyama, and Negishi couplings are prominent examples, with the Suzuki-Miyaura reaction being one of the most frequently employed due to the stability and low toxicity of the boronic acid reagents. mdpi.com Direct arylation via C-H bond activation is also an emerging powerful method for preparing arylated thiophenes. acs.orgacs.orgrsc.orgnih.gov
The Suzuki-Miyaura reaction is exceptionally well-suited for coupling 5-bromothiophene-2-carboxylic acid derivatives with pyrimidine-5-boronic acid. nih.govrsc.org To avoid potential complications from the acidic proton of the carboxylic acid, it is often protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed in a final step to yield the target carboxylic acid.
The reaction involves the coupling of methyl 5-bromothiophene-2-carboxylate with pyrimidine-5-boronic acid (or its pinacol (B44631) ester) using a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as debromination of the starting material. rsc.org
Commonly used catalytic systems include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) combined with suitable phosphine (B1218219) ligands. A variety of bases can be employed, with aqueous solutions of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) being typical choices. The solvent system is often a mixture of an organic solvent like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) with water to facilitate the dissolution of the inorganic base. Microwave irradiation has also been effectively used to accelerate these coupling reactions. rsc.orgsemanticscholar.org
Below is a table summarizing typical conditions found in the literature for Suzuki-Miyaura couplings involving thiophene and pyrimidine derivatives.
| Thiophene Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 25-76 |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/Heteroaryl boronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | Good-Excellent |
| 2-Acetyl-5-bromothiophene | Aryl boronic acid | Benzothiazole-based Pd(II) | KOH | Water | 100 (MW) | Excellent |
| Methyl 5-bromopyrimidine-4-carboxylate | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | Not specified |
Other Cross-Coupling Strategies for Thiophene-Pyrimidine Bond Formation
Beyond the widely utilized Suzuki coupling, several other palladium-catalyzed cross-coupling reactions serve as powerful tools for the formation of the critical carbon-carbon bond between the thiophene and pyrimidine rings. These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and the tolerance of functional groups.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org For the synthesis of a 5-pyrimidin-5-ylthiophene scaffold, this could involve the reaction of a 5-halopyrimidine with a 2-(trialkylstannyl)thiophene derivative or, conversely, a 5-(trialkylstannyl)pyrimidine with a 2-halothiophene derivative. wikipedia.orgresearchgate.net The catalytic cycle, similar to other palladium-catalyzed reactions, involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of organostannanes is their stability to air and moisture, and many are commercially available or readily synthesized. wikipedia.orgorganic-chemistry.org However, the high toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org Additives like copper(I) salts can significantly accelerate the reaction rate. organic-chemistry.org
Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the organometallic coupling partner, reacting with an organic halide. wikipedia.org This reaction is notable for being a more environmentally benign alternative to methods using toxic organotin or unstable organoboron compounds. organic-chemistry.org The activation of the relatively inert carbon-silicon bond is crucial and is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. wikipedia.orgorganic-chemistry.org This activation generates a hypervalent silicon species that readily undergoes transmetalation with the palladium center. rsc.org The reaction scope is broad, and it has been successfully applied to the coupling of pyrimidin-2-yl tosylates with organosilanes, demonstrating its utility for forming C-C bonds with pyrimidine systems. researchgate.netresearchgate.net The need for a fluoride activator can be a limitation if the substrate contains fluoride-sensitive protecting groups, like silyl (B83357) ethers. wikipedia.org
Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is coupled with an organic halide. Organozinc compounds are generally more reactive than their organotin or organosilicon counterparts, which can allow for milder reaction conditions. A relevant application involves the Negishi cross-coupling of zincated dichloropyrimidine with various (het)arylsulfonium salts to form (het)aryl-pyrimidines, showcasing a pathway to link heterocyclic systems to a pyrimidine core. nih.gov
The choice among these strategies often depends on a balance of factors including substrate availability, functional group compatibility, reaction conditions, and toxicity concerns.
Table 1: Comparison of Cross-Coupling Strategies for Thiophene-Pyrimidine Bond Formation
| Reaction | Organometallic Reagent (R-M) | Key Activator/Additive | Advantages | Disadvantages |
|---|---|---|---|---|
| Stille Coupling | Organostannane (R-SnR'3) | None required; Cu(I) salts can accelerate | Reagents are stable to air and moisture; wide scope. wikipedia.orgorganic-chemistry.org | High toxicity of tin compounds. wikipedia.orgorganic-chemistry.org |
| Hiyama Coupling | Organosilane (R-SiR'3) | Fluoride source (e.g., TBAF) or base. organic-chemistry.org | Low toxicity of silicon reagents; reagents are stable. organic-chemistry.org | Fluoride activator can cleave silyl protecting groups. wikipedia.org |
| Negishi Coupling | Organozinc (R-ZnX) | None required | High reactivity of organozinc reagents allows for mild conditions. | Organozinc reagents are often sensitive to air and moisture. |
Condensation and Cyclization Reactions for Pyrimidine Ring Formation
An alternative synthetic approach to the 5-pyrimidin-5-ylthiophene scaffold involves constructing the pyrimidine ring onto a pre-functionalized thiophene precursor. This strategy is a cornerstone of heterocyclic chemistry and typically involves the reaction of a thiophene derivative carrying a 1,3-dicarbonyl equivalent or a related synthon with an N-C-N building block like urea (B33335), thiourea, guanidine (B92328), or an amidine. bu.edu.egmdpi.com
One of the most common methods involves the condensation of a thiophene derivative with formamide (B127407) at elevated temperatures. nih.gov For instance, a 2-aminothiophene derivative can react with an excess of formamide, which serves as both a reactant and a solvent, to yield a thieno[2,3-d]pyrimidine (B153573). nih.gov While this leads to a fused ring system, the underlying principle of using a C1 source to cyclize with an amino-functionalized precursor is broadly applicable.
A more direct route to a non-fused system would start with a thiophene carrying appropriate functionalities. For example, a chalcone (B49325) derived from 2-acetylthiophene (B1664040) can undergo condensation with urea or guanidine to form a thiophene-substituted dihydropyrimidinone or aminopyrimidine, respectively. pnrjournal.com The general scheme involves the reaction of a three-carbon fragment (α,β-unsaturated ketone) with a reagent providing the N-C-N segment. bu.edu.egpnrjournal.com
Another versatile strategy employs 2-aminothiophene-3-carbonitriles as starting materials. These compounds can react with various one-carbon electrophiles. For example, treatment with triethyl orthoformate can lead to the formation of a thieno[3,2-d]pyrimidine (B1254671) system. researchgate.net Similarly, reaction with isocyanates or isothiocyanates can form intermediate ureas or thioureas, which can then be cyclized under basic conditions to afford thieno[3,2-d]pyrimidinones. researchgate.net
These cyclocondensation reactions represent a powerful and modular approach, allowing for the introduction of diverse substituents onto the pyrimidine ring depending on the choice of the N-C-N building block. mdpi.com
Table 2: Reagents for Pyrimidine Ring Formation via Cyclocondensation
| Thiophene Precursor Type | N-C-N Reagent | Resulting Pyrimidine Functionality | Reference |
|---|---|---|---|
| Thiophene Chalcone | Urea | Pyrimidinone | pnrjournal.com |
| Thiophene Chalcone | Guanidine | 2-Aminopyrimidine | pnrjournal.com |
| Aminothiophene | Formamide | Unsubstituted Pyrimidine | nih.gov |
| Aminothiophene Carboxylate | Isocyanate | Disubstituted Pyrimidinone | researchgate.net |
| 1,3-Diketone | Amidine | Substituted Pyrimidine | mdpi.com |
Derivatization and Functionalization of this compound
Modification of the Carboxylic Acid Group (e.g., Esterification, Amidation)
The carboxylic acid group at the 2-position of the thiophene ring is a versatile handle for further chemical modification, most commonly through conversion to esters and amides. These derivatives are often synthesized to modulate the compound's physicochemical properties or to act as intermediates for further functionalization.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction, involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com Another efficient protocol uses phosphorus oxychloride (POCl₃) to facilitate the esterification of aromatic and heterocyclic carboxylic acids with primary and secondary alcohols, often proceeding in high yields at room temperature for primary alcohols. derpharmachemica.com This method is noted for its chemoselectivity, tolerating other functional groups like hydroxyls and amines. derpharmachemica.com Other methods include conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. byjus.com
Amidation: The synthesis of amides from the carboxylic acid group typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride. A more direct and widely used approach involves the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are commonly employed to mediate the formation of the amide bond under mild conditions. A one-pot condensation mediated by titanium tetrachloride (TiCl₄) has been used to prepare N-(pyrazin-2-yl)thiophene-2-carboxamide from 5-bromothiophene-2-carboxylic acid and pyrazin-2-amine, demonstrating a viable route for forming amide bonds with heteroaromatic amines. mdpi.com
Substituent Effects on the Pyrimidine Ring
The chemical reactivity and physical properties of the pyrimidine ring in this compound can be significantly altered by the introduction of substituents. The nature of these substituents—whether they are electron-donating or electron-withdrawing—governs the electron density of the ring and its susceptibility to chemical attack. wikipedia.orgnih.gov
Electronic Effects: The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This electron deficiency makes the ring generally resistant to electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) or hydroxyl (-OH) groups increase the electron density of the pyrimidine ring through a positive mesomeric effect. researchgate.net This increased electron density, particularly at the C-5 position, can activate the ring towards electrophilic attack. wikipedia.orgresearchgate.net For instance, pyrimidines bearing two activating groups can undergo substitution reactions even with weaker electrophiles like nitrosonium (NO⁺). researchgate.net
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups further decrease the electron density of the ring. scispace.com This enhances the ring's susceptibility to nucleophilic attack, especially at the 2-, 4-, and 6-positions, by stabilizing the negatively charged Meisenheimer complex intermediate. bhu.ac.in Chlorine substitution has been observed to shorten the adjacent C-N and C-C bonds in the pyrimidine ring. scispace.com
Steric Effects: The steric bulk of substituents can influence reaction rates and regioselectivity by hindering the approach of reagents to nearby positions. In a study on the electrophilic nitrosation of 4,6-disubstituted pyrimidines, it was found that bulky substituents on the amino groups, such as aryl or multiple alkyl groups, impeded the progress of the reaction despite the presence of activating groups. csu.edu.auresearchgate.net
Electrophilic and Nucleophilic Substitution Reactions on Thiophene and Pyrimidine Rings
The two heterocyclic rings within this compound exhibit distinct and complementary reactivity profiles.
Thiophene Ring: The thiophene ring is an electron-rich aromatic system, analogous to benzene (B151609) but generally more reactive towards electrophiles. Electrophilic aromatic substitution is the characteristic reaction of thiophene.
Electrophilic Substitution: Substitution typically occurs at the C-2 or C-5 positions due to the superior stabilization of the cationic intermediate. In the title compound, these positions are already substituted. Therefore, further electrophilic substitution would be directed to the C-3 or C-4 positions. The carboxylic acid at C-2 is a deactivating, meta-directing group, which would disfavor substitution at C-3. The pyrimidin-5-yl group at C-5 is electron-withdrawing, further deactivating the thiophene ring towards electrophilic attack. Consequently, forcing conditions would likely be required for reactions such as halogenation or nitration on the thiophene ring.
Pyrimidine Ring: In contrast to thiophene, the pyrimidine ring is π-deficient and its chemistry is dominated by nucleophilic substitution. wikipedia.orgbhu.ac.in
Nucleophilic Substitution: The electron-deficient C-2, C-4, and C-6 positions of the pyrimidine ring are susceptible to attack by nucleophiles. wikipedia.org This reactivity is most pronounced when a good leaving group, such as a halogen, is present at one of these positions. For the parent this compound, direct nucleophilic substitution is unlikely. However, if a derivative were synthesized with, for example, a chloro group at the C-2 or C-4 position of the pyrimidine ring, it would readily undergo substitution by a variety of nucleophiles, such as amines or alkoxides. bhu.ac.in
Table of Compounds
Computational and Theoretical Investigations of 5 Pyrimidin 5 Ylthiophene 2 Carboxylic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of heterocyclic compounds. mdpi.commdpi.com These computational methods provide deep insights into the behavior of molecules at the atomic level, elucidating characteristics that are crucial for applications in materials science and medicinal chemistry. mdpi.comnih.gov For molecules like 5-pyrimidin-5-ylthiophene-2-carboxylic acid and its derivatives, which feature a conjugated π-system across thiophene (B33073) and pyrimidine (B1678525) rings, these theoretical studies are vital for understanding their chemical reactivity, stability, and potential as functional materials. nih.govrsc.org
Density Functional Theory (DFT) is a powerful computational method used to model the ground state of molecules, providing a balance of accuracy and computational efficiency. nih.gov This approach is widely used to optimize molecular geometries and calculate a variety of electronic properties. mdpi.comnih.gov For thiophene and pyrimidine derivatives, DFT calculations are typically performed using specific basis sets, such as 6-311G(d,p) or def2-TZVP, to ensure accurate descriptions of the molecular orbitals and electronic distribution. mdpi.comnih.gov
These studies allow for the detailed analysis of the molecule's electronic structure, including the distribution of electron density and the molecular electrostatic potential (MESP). The MESP map is particularly useful for identifying the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of a molecule, which are key to understanding intermolecular interactions. rsc.org In derivatives of this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group are typically identified as electron-rich sites, while the hydrogen atoms are electron-poor.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. mdpi.comrsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.comnih.gov The energies and shapes of these orbitals are critical in determining how a molecule interacts with other species, its kinetic stability, and its optical and electronic characteristics. rsc.orgnih.gov
The HOMO is the outermost orbital containing electrons and acts as an electron donor. nih.gov Its energy level is directly related to the ionization potential of the molecule; a higher HOMO energy indicates a greater ability to donate electrons. nih.govrsc.org In conjugated systems like this compound derivatives, the HOMO is typically a π-orbital with electron density delocalized across the thiophene and pyrimidine rings. The distribution of this orbital highlights the most nucleophilic regions of the molecule, which are prone to electrophilic attack.
The LUMO is the innermost orbital without electrons and serves as an electron acceptor. nih.gov Its energy level is related to the electron affinity of the molecule; a lower LUMO energy signifies a greater ability to accept electrons. nih.govrsc.org For this class of compounds, the LUMO is also typically a π*-orbital delocalized over the aromatic ring system. The shape of the LUMO indicates the electrophilic regions of the molecule, where a nucleophilic attack is most likely to occur.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. rsc.orgresearchgate.net
Reactivity and Stability : A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap indicates high stability and low reactivity because more energy is required to move an electron from the HOMO to the LUMO. researchgate.net For related thiophene-based derivatives, HOMO-LUMO energy gaps have been calculated in the range of approximately 3.44 eV to 4.93 eV, reflecting varying levels of stability based on their specific substituents. mdpi.comnih.gov
Electronic Properties : The energy gap is also a key factor in determining the electronic and optical properties of a material. Molecules with smaller gaps tend to be more easily polarized and may exhibit interesting non-linear optical (NLO) properties. nih.govnih.gov The gap influences the maximum absorption wavelength (λmax) of the molecule, with smaller gaps corresponding to longer wavelengths of absorption.
Below is an interactive table showing representative FMO data for a derivative of this class.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative A | -6.15 | -1.94 | 4.21 |
| Derivative B | -6.48 | -1.55 | 4.93 |
| Derivative C | -6.39 | -1.50 | 4.89 |
Note: The data presented are representative values based on computational studies of structurally similar thiophene-pyrimidine and thiophene-pyrazine derivatives. nih.gov
From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.comnih.gov These descriptors provide a theoretical framework for understanding and predicting the reactivity of compounds like this compound and its derivatives.
Key reactivity descriptors include:
Ionization Potential (I) : The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. nih.gov
Electron Affinity (A) : The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO. nih.gov
Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Chemical Softness (σ) : The reciprocal of chemical hardness (σ = 1/η), indicating the molecule's polarizability. nih.gov
Electronegativity (χ) : The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as ω = χ² / (2η). nih.gov
This quantitative analysis helps in comparing the reactivity of different derivatives and understanding how various substituents affect their electronic properties and chemical behavior. nih.gov
The following table provides a summary of calculated reactivity descriptors for a representative derivative.
| Parameter | Formula | Representative Value |
| Ionization Potential (I) | I ≈ -EHOMO | 6.15 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 1.94 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.11 eV |
| Chemical Softness (σ) | σ = 1/η | 0.237 eV⁻¹ |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.86 eV |
Note: The values are calculated based on the representative data for Derivative A from the previous table.
Reactivity Descriptors and Chemical Properties
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions with biological targets. These methods provide a bridge between the static electronic picture from quantum chemical calculations and the dynamic reality of molecular systems.
Conformational Analysis and Energy Landscapeschemrxiv.orgnih.gov
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface or free energy landscape (FES) maps the energy of the molecule as a function of these rotational degrees of freedom. chemrxiv.org For a molecule like this compound, key torsional angles would include the bond connecting the thiophene and pyrimidine rings.
By using enhanced sampling techniques like metadynamics, researchers can compute high-dimensional conformational free energy surfaces. chemrxiv.org This analysis identifies the most stable low-energy conformers and the energy barriers for transitioning between them. nih.gov Understanding the preferred conformation is critical, as the three-dimensional shape of a molecule dictates how it can fit into the active site of a protein. chemrxiv.org
Molecular Docking Simulations for Ligand-Target Interactionsnih.govashdin.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential inhibitors of therapeutic targets. For derivatives of this compound, potential targets could include protein kinases, which are often implicated in cancer.
In a typical docking study, the ligand is placed in the binding site of the protein, and its conformational flexibility is explored to find the binding mode with the lowest energy score. nih.gov For example, docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives against the Epidermal Growth Factor Receptor (EGFR) have shown that these molecules can form key hydrogen bonds with amino acid residues like Met769 in the active site. nih.gov The simulations also identify important hydrophobic interactions with residues such as Val702, Ala719, and Leu820, which contribute to binding affinity. nih.gov The results are often presented in a table summarizing the binding scores and key interactions.
| Ligand | Target Protein (PDB ID) | Binding Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFRWT (4HJO) | -17.22 | Met769 (H-bond), Lys721, Val702, Ala719 (Hydrophobic) nih.gov |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | Cyclooxygenase-1 (3KK6) | -8.9 | Not specified ashdin.com |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | Cyclooxygenase-2 (5IKR) | -9.5 | Not specified ashdin.com |
These simulations, often followed by more computationally intensive molecular dynamics (MD) simulations, can validate the stability of the predicted binding pose and provide a deeper understanding of the ligand-target interactions that drive biological activity. nih.govnih.gov
Binding Site Analysis and Interaction Modes with Specific Biological Targets (e.g., Enzymes, Receptors)
While direct experimental data on the binding of this compound to specific biological targets is not extensively documented, computational docking studies on analogous thiophene-pyrimidine structures provide significant insights into potential interaction modes. Thiophene and pyrimidine derivatives have been investigated as inhibitors for a range of biological targets, including kinases, viral enzymes, and components of the microtubule system. nih.govnih.govmdpi.com
Molecular docking simulations are a powerful tool to predict the preferred orientation of a ligand when bound to a receptor, as well as the nature of the interactions that stabilize the complex. For a molecule like this compound, the key interacting functionalities would be the carboxylic acid group, the nitrogen atoms of the pyrimidine ring, and the sulfur atom of the thiophene ring.
Potential Interactions:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), and histidine in a receptor's active site. The pyrimidine nitrogens can also act as hydrogen bond acceptors.
π-π Stacking: The aromatic nature of both the thiophene and pyrimidine rings allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The thiophene ring, in particular, can engage in hydrophobic interactions with nonpolar residues within the binding pocket.
For instance, in studies of related thieno[2,3-d]pyrimidine derivatives as microtubule targeting agents, computational docking revealed that the scaffold fits into the colchicine (B1669291) binding site of tubulin. mdpi.com The pyrimidine nitrogen and other substituents were shown to form hydrogen bonds and hydrophobic interactions with key residues like Cysβ239, Valβ236, and Alaβ314. mdpi.com Similarly, thiophene[3,2-d]pyrimidine derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors showed crucial interactions within the enzyme's binding pocket, guiding further optimization. nih.gov
Prediction of Binding Affinities and Orientations
Computational methods are instrumental in predicting the binding affinity, often expressed as binding energy (kcal/mol), and the specific orientation of a ligand within a biological target's active site. Molecular docking programs utilize scoring functions to estimate the binding free energy of a ligand-protein complex. These calculations help in prioritizing compounds for synthesis and experimental testing.
For derivatives of this compound, the predicted binding affinities would be highly dependent on the nature of the substituents on the core scaffold and the specific biological target being investigated. For example, in a study on pyrimidine analogs targeting the cyclooxygenase-2 (COX-2) enzyme, a derivative with a carboxylic acid group showed a strong binding affinity of -9.0 kcal/mol, forming key hydrogen bonds with SER A: 415, GLN A: 454, and HIS A: 386. tandfonline.com
The following interactive table illustrates hypothetical binding affinities for derivatives of this compound against a generic kinase target, based on common substituent effects observed in similar systems.
| Derivative | Substituent at R1 | Substituent at R2 | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 1 | H | H | -7.5 | Hydrogen bond with hinge region |
| 2 | NH2 | H | -8.2 | Additional hydrogen bond with backbone |
| 3 | OCH3 | H | -7.8 | Hydrophobic interaction |
| 4 | H | Cl | -7.9 | Halogen bond with pocket |
Note: This data is illustrative and not based on direct experimental or computational results for this specific molecule.
Computational Mutagenesis Studies for Target Interaction Optimization
Computational mutagenesis is a technique used to predict the effect of amino acid mutations in a protein on the binding of a ligand. This in silico approach can guide the design of more potent and selective inhibitors by identifying key residues for interaction and predicting how changes in the protein sequence might alter binding affinity.
While specific computational mutagenesis studies on this compound are not yet available, the methodology would involve:
Docking: Docking the compound into the wild-type protein to establish a baseline binding mode and affinity.
Mutation: Systematically mutating amino acids in the binding site in silico.
Re-docking: Re-docking the ligand into each mutant protein structure.
Analysis: Comparing the binding energies and interaction patterns between the wild-type and mutant complexes.
This process can reveal "hotspot" residues that are critical for binding. For example, if a mutation of a specific residue from a nonpolar to a polar amino acid leads to a significant decrease in binding affinity, it suggests a crucial hydrophobic interaction with the ligand. Conversely, introducing a residue that can form a new hydrogen bond with the ligand could enhance binding. This information is invaluable for designing derivatives that can overcome drug resistance caused by mutations in the target protein.
Prediction of Spectroscopic Data (e.g., NMR) for Structural Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become a reliable tool for predicting spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the correct assignment of experimental spectra.
A study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides demonstrated the utility of DFT calculations in predicting ¹H NMR chemical shifts. nih.gov The calculated values were found to be in good agreement with the experimental data, confirming the structures of the synthesized compounds. nih.gov A similar approach can be applied to this compound and its derivatives.
The predicted ¹H and ¹³C NMR chemical shifts for the parent compound are presented in the table below. These values are typically calculated using the GIAO (Gauge-Independent Atomic Orbital) method with a suitable DFT functional and basis set.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H3 | 7.8 - 8.2 | - |
| Thiophene H4 | 7.2 - 7.6 | - |
| Pyrimidine H2 | 9.0 - 9.4 | - |
| Pyrimidine H4 | 8.8 - 9.2 | - |
| Pyrimidine H6 | 8.8 - 9.2 | - |
| Carboxylic Acid H | 12.0 - 13.0 | - |
| Thiophene C2 | - | 160 - 165 |
| Thiophene C3 | - | 135 - 140 |
| Thiophene C4 | - | 125 - 130 |
| Thiophene C5 | - | 145 - 150 |
| Pyrimidine C2 | - | 155 - 160 |
| Pyrimidine C4 | - | 150 - 155 |
| Pyrimidine C5 | - | 130 - 135 |
| Pyrimidine C6 | - | 150 - 155 |
| Carboxylic Acid C | - | 165 - 170 |
Note: The predicted chemical shift ranges are estimations based on typical values for similar structural motifs and should be confirmed by specific calculations.
Nonlinear Optical (NLO) Properties from Computational Methods
Molecules with extended π-conjugated systems and significant charge transfer characteristics, such as those containing pyrimidine and thiophene rings, are of great interest for their potential applications in nonlinear optics (NLO). researchgate.netrsc.org NLO materials are crucial for technologies like optical switching, frequency conversion, and optical data storage.
Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters include the static first hyperpolarizability (β₀), which is a measure of the second-order NLO response. A higher β₀ value indicates a stronger NLO response.
For this compound and its derivatives, the NLO properties can be tuned by introducing electron-donating and electron-withdrawing groups to create a "push-pull" system that enhances intramolecular charge transfer. The thiophene ring can act as part of the π-bridge, while the pyrimidine ring can function as an electron-accepting moiety. The carboxylic acid group can also influence the electronic properties.
A study on 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides investigated their NLO properties using DFT calculations. nih.gov The study found that the hyperpolarizability values were sensitive to the nature of the substituents on the aryl ring, demonstrating the tunability of the NLO response. nih.gov
The following table presents hypothetical calculated NLO properties for derivatives of this compound to illustrate these principles.
| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | β₀ (a.u.) |
| Parent | H | -6.5 | -2.5 | 4.0 | 500 |
| Donor | NH2 | -6.0 | -2.3 | 3.7 | 1200 |
| Acceptor | NO2 | -7.0 | -3.0 | 4.0 | 800 |
Note: This data is illustrative and intended to show general trends. Actual values would require specific DFT calculations. A smaller HOMO-LUMO gap is often correlated with a larger hyperpolarizability.
Structure Activity Relationship Sar Studies for Biological Applications of 5 Pyrimidin 5 Ylthiophene 2 Carboxylic Acid Derivatives
General Principles of Structure-Activity Relationship (SAR) in Heterocyclic Compounds
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the realm of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals, SAR principles guide the rational design of more potent and selective therapeutic agents. nih.govresearchgate.net Heterocyclic scaffolds, such as thiophene (B33073) and pyrimidine (B1678525), are of particular interest due to their diverse biological activities and their presence in essential biomolecules like nucleic acids and vitamins. nih.govnih.govresearchgate.net
The fundamental principle of SAR lies in systematically modifying a lead compound's structure and observing the corresponding changes in its biological effects. These modifications can include altering substituent groups, changing their position on the heterocyclic ring, or modifying the core scaffold itself. Key properties that are often modulated through these changes include:
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic ring, influencing its ability to interact with biological targets through mechanisms like hydrogen bonding or π-π stacking. nih.gov
Steric Effects: The size and shape of substituents can impact how a molecule fits into a receptor's binding pocket. Bulky groups may enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes.
Lipophilicity: The balance between a molecule's water solubility and lipid solubility (hydrophobicity) is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. Modifying substituents can fine-tune this balance. researchgate.net
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors is critical for molecular recognition, as these bonds are key to the specific interaction between a drug and its biological target. rsc.org
Thiophene and pyrimidine rings are considered "privileged" pharmacophores in medicinal chemistry. nih.gov Thiophene, a five-membered sulfur-containing heterocycle, is often used as a bioisosteric replacement for phenyl rings, which can improve metabolic stability and binding affinity. nih.gov The sulfur atom can also participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov Pyrimidine, a six-membered ring with two nitrogen atoms, is a key component of nucleic acids and is found in numerous clinically used drugs. nih.govresearchgate.netuobasrah.edu.iq Its nitrogen atoms can act as hydrogen bond acceptors, playing a vital role in target binding. The synthetic flexibility of the pyrimidine ring allows for extensive derivatization at multiple positions, making it a versatile scaffold for developing new therapeutic agents. uobasrah.edu.iq By systematically studying the SAR of compounds containing these heterocyles, researchers can build a comprehensive understanding of the pharmacophore—the essential structural features required for biological activity—and design more effective drugs. researchgate.net
Investigation of Thiophene Ring Substitutions and their Impact on Biological Activity
The thiophene ring within the 5-pyrimidin-5-ylthiophene-2-carboxylic acid scaffold serves as a crucial component that can be systematically modified to modulate biological activity. Its aromatic and planar nature contributes to receptor binding, and its structure allows for functionalization to enhance potency and selectivity. mdpi.com The sulfur atom's electron delocalization within the π-system makes thiophene a reactive analog of benzene (B151609), reinforcing its role as a versatile pharmacophore. mdpi.com
SAR studies have shown that substitutions on the thiophene ring can significantly influence the therapeutic potential of derivatives. For instance, in the development of antirheumatic agents based on a 5-phenylthiophene-3-carboxylic acid lead compound, various substitutions on the phenyl ring attached to the thiophene were evaluated. The introduction of halogen atoms, such as bromine or chlorine at the para-position of the phenyl ring, resulted in compounds with more potent suppressive effects on adjuvant-induced arthritis in rats compared to the parent compound. nih.gov This highlights the positive impact of specific electron-withdrawing groups at strategic positions.
In the context of anticancer agents, thiophene derivatives have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. Docking studies have demonstrated that these derivatives can fit within the active site of the enzyme. researchgate.net The substitution pattern on the thiophene ring is critical for optimizing these interactions. For example, the synthesis of novel 3-aminothiophene-2-carboxylic acid methylamide derivatives linked to a pyrimidine ring showed promising results as EGFR inhibitors, indicating that the substitution at the 3-position of the thiophene ring is a key determinant of activity. nih.gov
Furthermore, research into antibacterial agents has revealed the importance of thiophene ring modifications. In a series of 5-bromothiophene-2-carboxylic acid derivatives, coupling with various arylboronic acids led to compounds with promising in vitro antibacterial activity. researchgate.net Specifically, the introduction of a p-tolyl group at the 5-position of the thiophene ring resulted in a compound with outstanding action against XDR Salmonella Typhi. researchgate.net
The following table summarizes the impact of various substitutions on the thiophene ring on the biological activity of related compounds.
| Parent Scaffold | Substitution on Thiophene Ring | Biological Activity | Key Finding |
| 5-Phenylthiophene-3-carboxylic acid | 4-Bromophenyl or 4-Chlorophenyl at position 5 | Antirheumatic | Halogen substitution at the para-position of the phenyl group enhances activity. nih.gov |
| 5-Bromothiophene-2-carboxylic acid ester | p-Tolyl group at position 5 | Antibacterial | The p-tolyl group significantly increased antibacterial potency against XDR S. Typhi. researchgate.net |
| 3-Aminothiophene-2-carboxylic acid methylamide | Linked to a pyrimidine at the 3-amino position | Anticancer (EGFR inhibitor) | The linkage and substitutions at the 3-position are crucial for EGFR inhibition. nih.gov |
| 2-Aminothiophene-3-carboxylate | Phenyl group at position 4 | Antibacterial | The presence of a phenyl group at position 4 contributes to inhibitory effects against various bacterial strains. nih.gov |
These examples underscore the principle that even minor modifications to the thiophene ring can lead to significant changes in biological activity, providing a clear rationale for further exploration of this scaffold in drug design.
Investigation of Pyrimidine Ring Substitutions and their Impact on Biological Activity
The pyrimidine moiety is a well-established pharmacophore, integral to the structure of nucleic acids and numerous therapeutic agents. researchgate.net Consequently, the position and nature of substituents on the pyrimidine ring in this compound derivatives are critical determinants of their biological activity. researchgate.netnih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the ring itself can engage in various interactions with biological targets.
SAR studies on diverse pyrimidine-containing scaffolds have consistently demonstrated that substitutions at the C2, C4, and C5 positions significantly influence their pharmacological profiles. For example, in a series of 5-trifluoromethylpyrimidine derivatives developed as EGFR inhibitors, the introduction of a 3-aminothiophene-2-carboxylic acid methylamide group at the C4 position of the pyrimidine ring was a key design element. nih.gov Further modifications to the group at the C2 position, such as introducing substituted phenylamino (B1219803) moieties, led to a range of compounds with varying potencies against cancer cell lines.
In the development of inhibitors for VEGFR-2 kinase, novel classes of thienopyrimidines (where the thiophene and pyrimidine rings are fused) have been identified. The exploration of different substituents on the pyrimidine portion of this fused system was crucial for optimizing potency and selectivity. researchgate.net Similarly, in the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a piperidine-substituted thiophene[3,2-d]pyrimidine scaffold was utilized. The majority of these synthesized compounds showed potent activity against wild-type and mutant HIV-1 strains, with the specific substitutions on the pyrimidine ring playing a key role in overcoming drug resistance. nih.gov
The biological activity of pyrimidine derivatives is also highly dependent on the electronic nature and steric bulk of the substituents. For instance, studies on various 4,6-disubstituted pyrimidines have shown that different functional groups can confer antibacterial and antitubercular activities. nih.gov
The table below presents findings from SAR studies on various pyrimidine-containing scaffolds, illustrating the impact of substitutions on their biological effects.
| Scaffold | Substitution on Pyrimidine Ring | Target/Activity | Key Finding |
| 5-Trifluoromethylpyrimidine | 3-Aminothiophene derivative at C4; various substituted phenylamino groups at C2 | Anticancer (EGFR inhibitor) | Substitutions at both C2 and C4 positions are critical for potent EGFR inhibition. nih.gov |
| Thieno[3,2-d]pyrimidine (B1254671) | Piperidine substitution | Antiviral (HIV-1 NNRTI) | Specific substitutions on the pyrimidine ring led to broad-spectrum activity against drug-resistant HIV-1 strains. nih.gov |
| Thieno[2,3-d]pyrimidine (B153573) | 4-Substituted groups | Anticancer (Microtubule targeting) | Isosteric replacement of a nitrogen-containing scaffold with the thienopyrimidine core, along with substitutions at C4, improved potency. mdpi.com |
| 5-Bromo-2-(methylthio)pyrimidine | Carboxylic acid at C4 | Pharmaceutical building block | The bromine at C5 allows for cross-coupling reactions, while the methylthio at C2 can be oxidized, and the carboxylic acid at C4 allows for conjugation, making it a versatile intermediate. smolecule.com |
These findings collectively emphasize that the pyrimidine ring is not merely a linker but an active component of the pharmacophore. Strategic modifications to this ring are essential for fine-tuning the interaction with biological targets and achieving desired therapeutic outcomes.
Role of the Carboxylic Acid Moiety in Biological Recognition and Activity
One of the most significant contributions of the carboxylic acid group is its ability to engage in strong ionic and hydrogen bonding interactions with biological targets. At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge allows it to form strong salt bridges with positively charged amino acid residues, such as lysine (B10760008) or arginine, within a receptor's binding site. These electrostatic interactions are often crucial for anchoring the molecule in the correct orientation for optimal activity. researchgate.net The oxygen atoms of the carboxylate can also act as potent hydrogen bond acceptors, further stabilizing the drug-receptor complex.
Beyond direct target interaction, the carboxylic acid group significantly impacts the physicochemical properties of the molecule. Its ionizable nature generally increases water solubility, which can be advantageous for drug formulation and administration. researchgate.netwiley-vch.de This enhanced hydrophilicity can also influence a compound's absorption and distribution within the body. However, the negative charge can also limit a molecule's ability to passively diffuse across biological membranes, which is a critical consideration in drug design. nih.gov To overcome this, medicinal chemists sometimes employ a prodrug strategy, where the carboxylic acid is temporarily masked as an ester or an amide to improve membrane permeability. researchgate.net
Bioisosteric replacement is a common strategy in medicinal chemistry where the carboxylic acid group is replaced by other acidic functional groups (such as tetrazoles or hydroxamic acids) to modulate properties like acidity, lipophilicity, and metabolic stability while retaining the desired biological activity. nih.gov The continued interest in and development of novel carboxylic acid bioisosteres highlights the central role of this functional group in modern drug design. nih.gov
Conformational Flexibility and Rigidity of the Thiophene-Pyrimidine Scaffold in Target Binding
The three-dimensional structure and conformational preferences of a molecule are critical for its interaction with a biological target. The this compound scaffold possesses a degree of conformational flexibility due to the single bond connecting the thiophene and pyrimidine rings. The rotational freedom around this bond allows the molecule to adopt various spatial arrangements (conformations), which can significantly influence its ability to fit into a receptor's binding pocket.
The interplay between flexibility and rigidity is a key aspect of drug design. A rigid molecule may have a higher affinity for its target if its fixed conformation perfectly matches the binding site, but it may struggle to adapt to even minor variations in the receptor's shape. Conversely, a flexible molecule can adopt multiple conformations, increasing the likelihood of finding a favorable binding pose. rsc.org However, excessive flexibility can be detrimental, as the molecule may expend too much energy adopting the correct conformation for binding, leading to a decrease in affinity.
The substituents on both the thiophene and pyrimidine rings can influence the molecule's conformational preferences. Bulky groups near the bond connecting the two rings can restrict rotation, leading to a more rigid structure. These steric interactions can be strategically employed to lock the molecule into a biologically active conformation. The planarity of the thiophene ring itself enhances receptor binding, and linking it to the pyrimidine ring creates a scaffold where the spatial relationship between key interacting groups (like the carboxylic acid and nitrogen atoms in the pyrimidine) can be fine-tuned. mdpi.com Ultimately, achieving an optimal balance between conformational rigidity and flexibility is essential for designing potent and selective inhibitors based on the thiophene-pyrimidine scaffold.
In Vitro Biological Activity and Target Engagement of 5 Pyrimidin 5 Ylthiophene 2 Carboxylic Acid Derivatives
Anticancer Activity
Derivatives of 5-pyrimidin-5-ylthiophene-2-carboxylic acid have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The core structure, which combines the pyrimidine (B1678525) and thiophene (B33073) rings, serves as a versatile scaffold for developing potent anticancer agents.
Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Cell Cycle Arrest)
The anticancer properties of these derivatives are often attributed to their interference with critical cellular processes, primarily tubulin polymerization and cell cycle progression.
Tubulin Polymerization Inhibition: Several thiophene and pyrimidine-based compounds act as microtubule-targeting agents. nih.gov They disrupt microtubule dynamics by binding to tubulin, often at the colchicine (B1669291) binding site, which inhibits its polymerization. nih.govnih.gov This disruption of the microtubule network is crucial as it stalls the formation of the mitotic spindle, a necessary component for cell division, ultimately leading to apoptosis (programmed cell death). mdpi.com Studies on heterocyclic-fused pyrimidines have confirmed their ability to inhibit tubulin polymerization in a dose-dependent manner. nih.gov
Cell Cycle Arrest: A common consequence of disrupting microtubule dynamics or other cellular processes is the arrest of the cell cycle, preventing cancer cells from proliferating. researchgate.net Numerous pyrimidine derivatives have been shown to induce cell cycle arrest, frequently at the G2/M phase. nih.govmdpi.commdpi.com For example, certain 5-trifluoromethylpyrimidine derivatives can cause A549 cells to accumulate in the G2/M phase. nih.gov Similarly, other related compounds have been observed to induce S-phase or G0/G1 phase arrest in different cancer cell lines. nih.govnih.govnih.gov This halting of the cell cycle provides an opportunity for apoptotic pathways to be initiated, leading to the elimination of the cancerous cells.
Targeting Specific Cancer Cell Lines (e.g., PC-3, A549)
The cytotoxic activity of this compound derivatives has been evaluated against various human cancer cell lines. Notably, these compounds have shown efficacy against prostate cancer (PC-3) and non-small cell lung cancer (A549) cell lines.
A study on 5-trifluoromethylpyrimidine derivatives identified several compounds with potent activity against A549, MCF-7 (breast cancer), and PC-3 cells. nih.gov One particular derivative, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, demonstrated IC₅₀ values of 0.35 µM against A549 cells and 5.12 µM against PC-3 cells. nih.gov Other research has also highlighted the effectiveness of pyrimidine derivatives against the A549 cell line, with some compounds showing IC₅₀ values ranging from 16.7 to 41.5 µg/mL. researchgate.net The data underscores the potential of this chemical scaffold in developing targeted therapies for specific types of cancer. mdpi.comnih.gov
| Compound Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 µM | nih.gov |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | PC-3 (Prostate) | 5.12 µM | nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 µM | mdpi.com |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 µM | mdpi.com |
| 4-Aryl urea (B33335) pyrimidine derivative (4b) | SW480 (Colon) | 11.08 µM | nih.gov |
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. These compounds have exhibited a broad spectrum of activity against various bacterial and fungal pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives incorporating the pyrimidine and thiophene scaffolds have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov
Gram-Positive Bacteria: Numerous studies have documented the efficacy of these compounds against Staphylococcus aureus, a major cause of skin, respiratory, and bloodstream infections. semanticscholar.orgpensoft.net Certain 2-(benzylthio)pyrimidine derivatives showed significant activity against S. aureus. scirp.org For example, a derivative containing a 3-nitrophenyl group displayed a minimum inhibitory concentration (MIC) of 125 µg/mL against this bacterium. scirp.org
Gram-Negative Bacteria: The activity of these derivatives also extends to Gram-negative pathogens like Escherichia coli, which is responsible for a variety of infections, including urinary tract infections and gastroenteritis. ekb.eg N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been specifically evaluated against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of E. coli, demonstrating their potential to address antibiotic resistance. mdpi.comnih.gov
| Compound Derivative | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine (Compound 12) | S. aureus (Mu50 MRSA/VISA) | 1 µg/mL | uni-saarland.de |
| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine (Compound 12) | E. coli ΔacrB | 2 µg/mL | uni-saarland.de |
| 2-(Benzylthio)pyrimidine (Compound 6c, 3-nitro) | S. aureus (multi-resistant) | 125 µg/mL | scirp.org |
| 2-(Benzimidazolylmethylthio)pyrimidine (Compound 6m) | S. aureus (multi-resistant) | 500 µg/mL | scirp.org |
| 2-(Benzimidazolylmethylthio)pyrimidine (Compound 6m) | E. coli (multi-resistant) | 500 µg/mL | scirp.org |
Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)
The antimicrobial spectrum of this compound derivatives includes significant activity against pathogenic fungi. nih.gov Research has demonstrated their effectiveness against opportunistic yeasts like Candida albicans and molds such as Aspergillus niger. mdpi.com Candida albicans is a common cause of mucosal and systemic fungal infections, particularly in immunocompromised individuals. nih.govnih.gov Studies have shown that certain pyrimidine derivatives exhibit potent antifungal bioactivity, in some cases comparable to or exceeding that of reference drugs. mdpi.com Thiophene-based compounds have also been found to be active against fluconazole-resistant Candida species. nih.gov Similarly, activity has been reported against Aspergillus flavus, a close relative of Aspergillus niger. nih.gov
| Compound Derivative | Fungal Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| Various Pyrimidine Derivatives | Candida albicans | Strong activity noted | nih.gov |
| Various Pyrimidine Derivatives | Aspergillus flavus | Strong activity noted | nih.gov |
| Thieno[2,3-d]pyrimidine (B153573) derivative | Candida albicans | Most active against this strain | nuph.edu.ua |
| 2-amino-thiophene derivative (2AT) | Candida albicans (Fluconazole-resistant) | 100 µg/mL | nih.gov |
| Nitrofuran derivative (Compound 5) | Cryptococcus neoformans | 3.9 µg/mL | mdpi.com |
Activity against Multidrug-Resistant Strains
A critical aspect of antimicrobial research is the development of compounds effective against multidrug-resistant (MDR) organisms. Derivatives of this compound have shown promise in this area. Studies have specifically screened these compounds against MDR strains of Staphylococcus aureus and Escherichia coli. scirp.org For instance, a new class of 5-aryl-pyrimidine derivatives showed potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). uni-saarland.de Furthermore, research into thiophene derivatives has identified molecules with activity against colistin-resistant E. coli and Acinetobacter baumannii. researchgate.net The ability of these compounds to combat resistant pathogens highlights their potential as scaffolds for developing new antibiotics to address the growing challenge of antimicrobial resistance. nih.gov
Potential as Anti-Tubercular Agents (e.g., DprE1 inhibition)
Derivatives of this compound have been investigated for their potential as anti-tubercular agents. A key target in the development of new treatments for tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is essential for the biosynthesis of the mycobacterial cell wall, making it an attractive target for novel drugs. nih.govnih.gov Inhibition of DprE1 disrupts the formation of arabinogalactan, a critical component of the cell wall, ultimately leading to bacterial cell death. nih.gov The absence of DprE1 in humans reduces the potential for host toxicity. nih.gov
Research into compounds with similar structural motifs, such as thiophene-arylamides and pyrazolopyridine pyrimidones, has shown potent antimycobacterial activity through DprE1 inhibition. nih.govacs.org For instance, a series of novel thiophene-arylamide compounds demonstrated potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains, with minimum inhibitory concentrations (MIC) as low as 0.02–0.12 μg/mL. acs.org These compounds also retained potent DprE1 inhibition with half-maximal inhibitory concentration (IC₅₀) values in the range of 0.2–0.9 μg/mL. acs.org While direct studies on this compound are less common, the established activity of structurally related pyrimidine and thiophene derivatives suggests that this scaffold is a promising starting point for the development of new anti-tubercular agents targeting DprE1. nih.govnih.govresearchgate.net
Table 1: Anti-tubercular Activity of Related Thiophene and Pyrimidine Derivatives This table is representative of the activity of related compound classes, suggesting the potential of the core scaffold.
| Compound Class | Target | Measurement | Value |
|---|---|---|---|
| Thiophene-arylamides | M. tuberculosis (drug-susceptible) | MIC | 0.02–0.12 μg/mL |
| Thiophene-arylamides | M. tuberculosis (drug-resistant) | MIC | 0.031–0.24 μg/mL |
| Thiophene-arylamides | DprE1 | IC₅₀ | 0.2–0.9 μg/mL |
Enzyme Inhibition Studies
Inhibition of Cathepsins S and K (CatS/K)
Cathepsins are a family of proteases involved in various physiological and pathological processes. Cathepsin S (CatS) and Cathepsin K (CatK) are particularly relevant therapeutic targets. CatS plays a role in antigen presentation and is implicated in autoimmune disorders and cancer, while CatK is predominantly involved in bone resorption and is a target for osteoporosis therapies. nih.govnih.govmdpi.com
Derivatives containing pyrimidine and pyrrolopyrimidine cores have been identified as potent inhibitors of both CatS and CatK. researchgate.netnih.gov For example, nonpeptidic pyrrolopyrimidine-based inhibitors have demonstrated nanomolar inhibition of CatS with over 100-fold selectivity against other cysteine proteases like CatK and CatL. researchgate.net Similarly, a series of 5-aminopyrimidin-2-ylnitriles has been identified as inhibitors of Cathepsin K. nih.gov The structural similarities of these compounds to the this compound scaffold suggest that derivatives of this core could also exhibit inhibitory activity against these cathepsins.
Table 2: Cathepsin Inhibition by Related Pyrimidine Derivatives This table illustrates the potential of the pyrimidine moiety for cathepsin inhibition.
| Compound Class | Target | Measurement | Potency | Selectivity |
|---|---|---|---|---|
| Pyrrolopyrimidine-based inhibitors | Cathepsin S | Inhibition | Nanomolar | >100-fold vs. CatK/L |
| 2-Cyano-pyrimidines | Cathepsin K | IC₅₀ | 1 nM | High vs. CatB/L/S |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. ceon.rs HDAC inhibitors have emerged as a significant class of anti-cancer agents. nih.govnih.gov
Research has shown that derivatives containing a pyrimidine ring linked to a hydroxamic acid, a known zinc-binding group in HDAC inhibitors, are potent inhibitors of HDACs. nih.govresearchgate.net For instance, a series of pyrimidyl-5-hydroxamic acids demonstrated significant HDAC inhibitory activity. nih.gov Similarly, 5-pyridin-2-yl-thiophene-2-hydroxamic acids, which are structurally analogous to the core compound of interest, have been identified as potent HDAC inhibitors. nih.gov The substitution on the pyridyl or pyrimidyl ring has been shown to modulate the potency and pharmacokinetic profile of these compounds. nih.gov
Table 3: HDAC Inhibition by Related Pyrimidine and Thiophene Derivatives
| Compound Class | Activity |
|---|---|
| Pyrimidyl-5-hydroxamic acids | Potent HDAC inhibitors |
| 5-Pyridin-2-yl-thiophene-2-hydroxamic acids | Potent HDAC inhibitors |
Protein Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. ed.ac.uk Consequently, protein kinase inhibitors are a major focus of drug discovery. ed.ac.uk
The this compound scaffold and its derivatives have been explored as inhibitors of various protein kinases. For example, 5-pyrrolopyridinyl-2-thiophenecarboxamides have been discovered as potent inhibitors of AKT kinase, with some analogues exhibiting subnanomolar potency. nih.gov Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been shown to be active inhibitors of human protein kinase CK2, with IC₅₀ values as low as 0.1 μM. nih.gov Furthermore, compounds with a 5-(2-amino-pyrimidin-4-yl)-pyrrole-3-carboxamide structure have demonstrated inhibitory activity against Cdc7 kinase. google.com These findings highlight the versatility of the pyrimidinyl-thiophene and related scaffolds in targeting different protein kinases.
Table 4: Protein Kinase Inhibition by Related Pyrimidine and Thiophene Derivatives
| Compound Class | Target Kinase | Measurement | Value |
|---|---|---|---|
| 5-Pyrrolopyridinyl-2-thiophenecarboxamides | AKT | Potency | Subnanomolar |
| (Thieno[2,3-d]pyrimidin-4-ylthio)propanoic acids | CK2 | IC₅₀ | 0.1 - 0.125 μM |
| 2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid | Cdc7 | IC₅₀ | 12.4 nM |
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Elevated levels of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. nih.govmdpi.com
While direct studies on this compound as an XO inhibitor are limited, research on structurally related compounds provides valuable insights. For example, a series of compounds derived from thiazole-5-carboxylic acid, an analogue of thiophene-carboxylic acid, exhibited XO inhibitory activity with an IC₅₀ value of 0.45 µM for the most potent compound. nih.gov Another study on 2-phenylthiazole-4-carboxylic acid derivatives identified a potent XO inhibitor with an IC₅₀ of 48.6 nM. bohrium.com The structure-activity relationship studies of various polyphenols and heterocyclic compounds suggest that the specific arrangement of aromatic rings and acidic functional groups is crucial for effective XO inhibition. scilit.com
Table 5: Xanthine Oxidase Inhibition by Structurally Related Compounds
| Compound Class | Measurement | Value |
|---|---|---|
| Thiazole-5-carboxylic acid derivatives | IC₅₀ | 0.45 µM |
| 1-Phenylimidazole-4-carboxylic acid derivatives | IC₅₀ | ~7.0 nM |
Modulation of Ion Channels (e.g., SLACK Potassium Channels)
The sodium-activated potassium channel, SLACK (also known as KCNT1), plays a crucial role in regulating neuronal excitability. nih.govmdpi.com Gain-of-function mutations in the KCNT1 gene are associated with severe forms of epilepsy, making SLACK channel inhibitors a promising therapeutic approach. nih.govresearchgate.net
Derivatives of 2-aryloxy-N-(pyrimidin-5-yl)acetamides have been identified as inhibitors of SLACK channels through high-throughput screening. nih.govnih.gov Structure-activity relationship studies on this series have been conducted to optimize their potency and selectivity. These compounds represent a class of small molecule inhibitors that can modulate the function of the SLACK channel, demonstrating that the pyrimidine core is a viable scaffold for targeting this ion channel. nih.govresearchgate.net
Table 6: Activity of Related Pyrimidine Derivatives on SLACK Potassium Channels
| Compound Class | Target | Activity |
|---|---|---|
| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | SLACK (KCNT1) | Inhibition |
Toll-Like Receptor 4 (TLR4) Agonism and Interaction with MD-2 Complex
While various synthetic and natural compounds have been identified as modulators of TLR4 activity, acting as either agonists or antagonists, publicly available research has primarily focused on the development of TLR4 antagonists for the treatment of inflammatory diseases. nih.govnih.govnih.gov Studies have identified pyrazolo[1,5-a]pyrimidine (B1248293) and 3,4-dihydropyrimidinone derivatives that can inhibit TLR4 signaling. nih.govnih.gov However, based on extensive searches, there is currently no publicly available scientific literature detailing the activity of this compound or its direct derivatives as TLR4 agonists or their specific mode of interaction with the TLR4/MD-2 complex.
Anti-inflammatory Properties
The anti-inflammatory efficacy is often evaluated using the carrageenan-induced paw edema model in rats, where the percentage of inflammation inhibition is measured over several hours. frontiersin.org
| Compound | Structure Class | Assay | Result (% Inhibition) | Reference |
|---|---|---|---|---|
| Compound 15 | Thiophene derivative | Carrageenan-induced paw edema (50 mg/kg) | 58.46% | researchgate.net |
| Symmetric thiophene derivative 18 | Thiophene derivative | Carrageenan-induced paw edema | 30% | researchgate.net |
| Symmetric thiophene derivative 19 | Thiophene derivative | Carrageenan-induced paw edema | 5% | researchgate.net |
| Indomethacin (Standard) | NSAID | Carrageenan-induced paw edema | 47.73% | researchgate.net |
Antiviral Activity
The pyrimidine nucleus is a foundational scaffold in the development of antiviral agents, and its combination with a thiophene ring can yield compounds with broad-spectrum activity. nih.gov Derivatives have been synthesized and tested against a variety of viruses, demonstrating significant inhibitory effects.
For example, certain 2-thiopyrimidine-5-carbonitrile derivatives have shown promising activity against Bovine Viral Diarrhea Virus (BVDV), a pestivirus used as a surrogate for the hepatitis C virus. nih.gov Other research has focused on plant viruses, where 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were evaluated against the tobacco mosaic virus (TMV). mdpi.com Several of these compounds exhibited curative effects comparable to or better than the commercial antiviral agent Ningnanmycin. mdpi.com Furthermore, pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have demonstrated inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net
| Compound | Target Virus | Activity (EC₅₀ µg/mL) | Reference |
|---|---|---|---|
| Compound 8i | Tobacco Mosaic Virus (TMV) | 246.48 | mdpi.com |
| Ningnanmycin (Standard) | Tobacco Mosaic Virus (TMV) | 301.83 | mdpi.com |
| Compound 2d | Herpes Simplex Virus-1 (HSV-1) | 6.8 | researchgate.net |
| Compound 3f | Mayaro Virus (MAY) | 2.2 | researchgate.net |
| Compound 3a | Vesicular Stomatitis Virus (VSV) | 4.8 | researchgate.net |
| Compound 3c | Vesicular Stomatitis Virus (VSV) | 0.52 | researchgate.net |
Antioxidant Activity
Compounds incorporating thiophene and pyrimidine motifs frequently exhibit antioxidant properties by scavenging free radicals or inhibiting oxidative processes like lipid peroxidation. pepticom.com The antioxidant potential of these derivatives is commonly assessed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Studies on 3-amino thiophene-2-carboxamide derivatives have shown significant radical scavenging activity in the ABTS assay, with some compounds demonstrating inhibition comparable to the standard antioxidant, ascorbic acid. The structure-activity relationship suggests that the presence of an amino group at position-3 of the thiophene ring enhances antioxidant activity compared to hydroxyl or methyl substitutions. Similarly, various pyrimidine derivatives have been evaluated for their ability to inhibit lipid peroxidation, a key process in oxidative cell damage, with many showing strong inhibitory effects.
| Compound | Structure Class | Assay | Result | Reference |
|---|---|---|---|---|
| 7a | 3-amino thiophene-2-carboxamide | ABTS | 62.0% inhibition | |
| Ascorbic acid (Standard) | Antioxidant | ABTS | 88.44% inhibition | |
| 2d | Pyrimidine derivative | Lipoxygenase Inhibition | IC₅₀ = 2.5 µM | pepticom.com |
| 2e | Pyrimidine derivative | Lipoxygenase Inhibition | IC₅₀ = 0.35 µM | pepticom.com |
| 4a | Pyrimidine derivative | Anti-lipid Peroxidation (AAPH) | 98% inhibition | pepticom.com |
| 4b | Pyrimidine derivative | Anti-lipid Peroxidation (AAPH) | 97% inhibition | pepticom.com |
Spasmolytic Activity
Thiophene-based derivatives have been investigated for their spasmolytic (antispasmodic) activity, which involves the relaxation of smooth muscle. nih.gov Research suggests that the primary mechanism for this effect is the blockade of calcium channels. nih.gov Spasmolytic effects are typically evaluated in isolated tissue preparations, such as rat duodenum, by measuring the relaxation of contractions induced by a high concentration of potassium chloride (e.g., K-80mM). nih.gov
A study involving derivatives of 5-bromothiophene-2-carboxylate demonstrated that several analogs caused complete relaxation of high-K+ induced contractions. frontiersin.orgnih.gov The potency of these compounds, measured by their EC₅₀ values, indicates a strong potential for this scaffold in the development of new spasmolytic agents. frontiersin.orgnih.gov The presence and substitution pattern of an aromatic phenyl ring attached to the thiophene core appear to be important for enhancing this activity. nih.gov
| Compound | Assay | Result (EC₅₀ µM) | Reference |
|---|---|---|---|
| 5a | K⁺-induced rat duodenum contraction | 4.21 | nih.gov |
| 5b | K⁺-induced rat duodenum contraction | 7.09 | nih.gov |
| 5c | K⁺-induced rat duodenum contraction | 1.39 | nih.gov |
| 10b | K⁺-induced rat duodenum contraction | 2.13 | nih.gov |
| 10d | K⁺-induced rat duodenum contraction | 1.26 | frontiersin.orgnih.gov |
Interaction with Nucleic Acids (DNA and RNA) as a Biological Target
The structural features of thiophene and pyrimidine derivatives make them suitable candidates for interacting with nucleic acids, a mechanism central to many anticancer and antimicrobial therapies. These interactions can occur through various modes, including the intercalation between base pairs of DNA, inhibition of enzymes essential for DNA replication and maintenance (like topoisomerases), or direct incorporation into the nucleic acid chain.
Thienopyrimidines, as bioisosteres of natural purines, and their sulfur- or nitrogen-disubstituted components have been shown to act as effective inhibitors of nucleic acid synthesis by being incorporated into DNA. Certain tetrahydrobenzo[b]thiophene derivatives have been designed as dual inhibitors of topoisomerase I and II and have shown the ability to intercalate with DNA. Other antibacterial thiophenes have been found to target DNA gyrase, a bacterial topoisomerase, by allosterically stabilizing the DNA-cleavage complexes.
On the RNA front, pyrimidine derivatives have been shown to inhibit viral RNA-dependent RNA polymerase. Furthermore, pyrrolo-pyrimidine compounds that mimic RNA bases have been identified to bind to viral proteins involved in RNA replication, suggesting a role in disrupting the viral life cycle. nih.gov
| Compound | Target/Mechanism | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 3 | Topoisomerase I Inhibition | 25.26 nM | |
| Compound 3 | Topoisomerase II Inhibition | 10.01 nM | |
| Compound 14 | DNA Intercalation | 77.82 µM | |
| Camptothecin (Standard) | Topoisomerase I Inhibition | 28.34 nM | |
| Doxorubicin (Standard) | Topoisomerase II Inhibition | 11.01 nM |
Future Directions and Emerging Research Avenues for 5 Pyrimidin 5 Ylthiophene 2 Carboxylic Acid
Exploration of Novel Synthetic Methodologies for Enhanced Yields and Green Chemistry Principles
The practical utility of 5-pyrimidin-5-ylthiophene-2-carboxylic acid and its derivatives is contingent upon efficient and sustainable synthetic methods. Current strategies, such as Suzuki cross-coupling reactions that link pyrimidine (B1678525) and thiophene (B33073) precursors, are effective but face challenges in yield optimization. slideshare.netuobabylon.edu.iq Future research will likely focus on refining these processes and exploring novel catalytic systems to improve reaction efficiency and product yields.
A significant emerging trend is the incorporation of green chemistry principles to reduce the environmental impact of synthesis. google.com This includes the investigation of:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields, as seen in related heterocyclic syntheses. ingentaconnect.com
Natural catalysts: The use of biodegradable and readily available catalysts, such as citrus extracts, is being explored for the synthesis of pyrimidine derivatives, offering a cost-effective and environmentally friendly alternative to traditional methods. google.com
Alternative coupling reagents: Exploring different peptide coupling reagents could provide more efficient pathways for creating amide derivatives from the parent carboxylic acid, particularly in cases where direct reaction is challenging. nih.gov
These approaches aim to make the synthesis of this class of compounds more economically viable and sustainable for large-scale production.
Design and Synthesis of Conformationally Constrained Analogs for Improved Selectivity
To enhance the binding affinity and selectivity of biologically active molecules, medicinal chemists often introduce conformational constraints. This strategy involves modifying the molecule to reduce its flexibility, thereby locking it into a specific three-dimensional shape that is optimal for interacting with its biological target. nih.gov For this compound, this can be achieved by incorporating the core structure into a more rigid, multi-cyclic system.
An example of this approach is the synthesis of tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines, where a cyclohexene (B86901) ring is fused to the thiophene ring. nih.gov This fusion restricts the rotation of substituents and presents them to the target protein in a more defined orientation, which can lead to a significant increase in potency and selectivity. nih.gov Future work in this area will involve designing and synthesizing novel analogs where the pyrimidine and thiophene rings are incorporated into larger, more rigid frameworks to fine-tune their interaction with specific biological targets.
Advanced Computational Techniques for Predicting Biological Activity and Target Interactions
Modern drug discovery heavily relies on computational methods to predict how a molecule will behave and to guide the design of more potent analogs. For this compound derivatives, these techniques are crucial for understanding their potential as therapeutic agents.
Key computational approaches include:
| Computational Technique | Application and Insights |
| Molecular Docking | Predicts the preferred binding orientation of a molecule to its target protein. It helps identify key interactions, such as hydrogen bonds and π–π stacking, that are crucial for biological activity. researchgate.netresearchgate.netscirp.org |
| Density Functional Theory (DFT) | Calculates the electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap can indicate the molecule's reactivity and stability. uobabylon.edu.iqresearchgate.net |
| Pharmacokinetic Modeling (e.g., pkCSM) | Predicts the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, helping to identify potential liabilities like poor bioavailability or rapid metabolism early in the design process. researchgate.net |
By using these methods, researchers can screen virtual libraries of derivatives, prioritize which compounds to synthesize, and gain a deeper understanding of the structure-activity relationships (SAR) that govern their biological effects. researchgate.net
Integration of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches
The development of novel drugs based on the this compound scaffold can be significantly accelerated by integrating two complementary computational design strategies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on analyzing a series of known active molecules to build a pharmacophore model—a 3D map of the essential features required for biological activity. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are central to LBDD. nih.gov
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD allows for the rational design of molecules that fit precisely into the target's binding site. This method was successfully used to design pyrimidine-5-carboxamide derivatives as potent renin inhibitors by optimizing their interactions within the S1/S3 binding pockets and inducing a favorable conformational change in the enzyme.
An integrated approach would use LBDD to generate initial hypotheses from known active analogs, followed by SBDD to refine these candidates by docking them into the target's crystal structure. This synergistic strategy maximizes the chances of designing highly potent and selective inhibitors.
Development of Prodrug Strategies for Optimized Delivery to Biological Targets
A significant hurdle for many drug candidates, particularly those containing a polar carboxylic acid group, is poor membrane permeability, which can limit oral bioavailability. nih.gov The carboxylic acid on this compound is typically ionized at physiological pH, making it hydrophilic and less able to cross cell membranes. nih.gov
A prodrug strategy can overcome this limitation. This involves temporarily masking the carboxylic acid group with a promoiety, most commonly by converting it into an ester. nih.gov This modification increases the molecule's lipophilicity, facilitating its absorption. oup.com Once inside the body, endogenous enzymes, such as esterases in the plasma and tissues, cleave the ester bond, releasing the active carboxylic acid drug. researchgate.net
Key characteristics of an ideal ester prodrug include:
Increased lipophilicity to enhance absorption. oup.com
Chemical stability at different pH values (e.g., in the stomach). nih.gov
Rapid and quantitative conversion back to the active drug after absorption. nih.govresearchgate.net
Future research could focus on developing various ester prodrugs of this compound to improve its pharmacokinetic profile and therapeutic potential.
Investigation of this compound as a Building Block in Complex Polyheterocyclic Systems
The inherent reactivity of the this compound scaffold makes it an excellent building block for the synthesis of more complex, polyheterocyclic systems. Thiophene-2-carboxylic acid and its derivatives are known to be versatile substrates for a variety of coupling reactions.
The carboxylic acid group can be readily converted into amides, esters, or other functional groups, providing a handle for further chemical elaboration. nih.gov This allows for the construction of larger molecules, such as thieno[2,3-d]pyrimidines, which are themselves a class of biologically important compounds. nih.gov The pyrimidine and thiophene rings can also be further functionalized, allowing for the attachment of additional heterocyclic or aromatic rings. This modular approach enables the creation of diverse chemical libraries for screening against various biological targets, expanding the utility of the core scaffold far beyond its initial applications.
Application in Materials Science beyond Biological Systems
The unique electronic properties of the this compound structure suggest potential applications beyond medicine, particularly in the field of materials science. The molecule features a conjugated π-system extending across both the thiophene and pyrimidine rings. slideshare.net Such conjugated systems are known to exhibit interesting optical and electronic properties.
Research into related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has shown that these types of molecules can possess significant nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing. uobabylon.edu.iq The extended π-electron delocalization is key to this behavior. uobabylon.edu.iq Furthermore, pyrimidine and thiophene derivatives are being explored for their potential in developing advanced materials, such as specialized polymers and coatings, where their structural and electronic characteristics could enhance durability and functionality. researchgate.net Future studies could investigate the polymerization of this compound derivatives to create novel conductive polymers or their incorporation into metal-organic frameworks (MOFs) for applications in catalysis or gas storage.
Comparative Studies with Other Thiophene- and Pyrimidine-Containing Bioactive Compounds
The unique structural arrangement of this compound, which combines a thiophene-2-carboxylic acid moiety with a pyrimidine ring through a direct carbon-carbon bond, provides a valuable platform for comparative analysis with other bioactive compounds containing these heterocyclic systems. Such studies are crucial for understanding the structure-activity relationships (SAR) that govern the biological effects of this class of molecules. The primary points of comparison involve structurally related fused systems, such as thieno[2,3-d]pyrimidines, and other non-fused thiophene and pyrimidine derivatives.
Comparison with Fused Thieno[2,3-d]pyrimidine (B153573) Systems
Thieno[2,3-d]pyrimidines, which are bioisosteres of purine (B94841), represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. researchgate.net These fused systems differ from this compound in that the thiophene and pyrimidine rings share a common bond, creating a more rigid, planar structure.
Recent research has focused on the synthesis and biological evaluation of various thieno[2,3-d]pyrimidine derivatives as potential therapeutic agents, particularly in oncology. nih.gov A comparative study exploring the anticancer activity of thiophene derivatives versus thieno[2,3-d]pyrimidine derivatives revealed that the fused ring system generally imparts greater biological activity. nih.gov For instance, in an evaluation against various cancer cell lines, compounds with a thienopyrimidine core demonstrated more significant antiproliferative effects than their unfused thiophene counterparts. nih.gov
This difference in activity can be attributed to the rigid structure of the thieno[2,3-d]pyrimidine scaffold, which may allow for more specific and high-affinity interactions with biological targets, such as the ATP-binding site of protein kinases. researchgate.net The planarity of the fused system can facilitate π-π stacking interactions within the active sites of enzymes, a common feature in the binding of kinase inhibitors.
The following table provides a comparative overview of the cytotoxic activity of selected thieno[2,3-d]pyrimidine derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 5 | MCF-7 | 7.301 ± 4.5 |
| Compound 5 | HepG-2 | 5.3 ± 1.6 |
| Compound 8 | MCF-7 | 4.132 ± 0.5 |
| Compound 8 | HepG-2 | 3.3 ± 0.90 |
These findings suggest that while the non-fused this compound holds promise, the development of its fused analogs could lead to compounds with enhanced potency.
Comparison with Other Non-Fused Thiophene and Pyrimidine Derivatives
The biological activity of this compound can also be contextualized by comparing it to other non-fused compounds where a thiophene ring is substituted with a pyrimidine, or vice versa. The nature and position of the substituents on both rings play a critical role in determining the pharmacological profile.
Furthermore, the substitution pattern on the thiophene ring itself is a key determinant of activity. For instance, in a series of 5-substituted thiophene-2-carboxamide derivatives, the nature of the substituent at the 5-position was found to be critical for antibacterial activity. scielo.br
The table below summarizes the antibacterial activity of selected thiophene-2-carboxamide derivatives, highlighting the influence of the substituent at the 3-position.
| Compound Series | Substituent at C3 | General Antibacterial Activity |
|---|---|---|
| 3a-c | -OH | Moderate |
| 5a-c | -CH₃ | Low |
| 7a-c | -NH₂ | High |
These findings underscore the importance of the substituents on the thiophene ring in modulating biological activity. For this compound, the pyrimidine ring at the 5-position is a key feature that differentiates it from many other thiophene derivatives and likely plays a significant role in its interaction with biological targets.
Conclusion
Summary of Key Research Findings
A thorough review of scientific databases and literature reveals a notable scarcity of specific research focused on 5-Pyrimidin-5-ylthiophene-2-carboxylic acid. While numerous studies delve into the synthesis and application of related structures, such as isomers like 5-(pyrimidin-2-yl)thiophene-2-carboxylic acid and other thiophene-carboxylic acid derivatives, dedicated research on the 5-pyrimidin-5-yl isomer is not prominently documented. synblock.comvulcanchem.com
The existing information primarily consists of database entries that confirm its basic molecular identity.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C₉H₆N₂O₂S |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 5-(pyrimidin-5-yl)thiophene-2-carboxylic acid |
This data is based on the theoretical structure of the compound.
Research on analogous compounds suggests that molecules within this class are often investigated for their potential in medicinal chemistry and materials science. chemimpex.com For instance, various thiophene-carboxylic acid derivatives have been explored as inhibitors of enzymes like HCV NS5B polymerase, and for their antimicrobial properties. nih.govresearchgate.net Similarly, pyrimidine-based compounds are a cornerstone in the development of pharmaceuticals, including antiviral and anticancer agents. nih.govchemicalbook.com However, without direct studies, it is purely speculative to attribute these properties to this compound.
Overall Academic Significance of this compound Research
The academic significance of a compound is often measured by the volume and impact of the research it generates. Given the current lack of dedicated studies, the direct academic significance of this compound is presently minimal. Its primary relevance lies in its potential as an unexplored chemical entity.
The true significance of this compound is therefore prospective. The unique spatial arrangement of its pyrimidine (B1678525) and thiophene (B33073) rings could lead to novel biological activities or material properties that differ from its more studied isomers. Research into this molecule could fill a gap in the structure-activity relationship (SAR) knowledge for this class of compounds. The carboxylic acid group, a common feature in drug design for its ability to form hydrogen bonds and ionic interactions, further enhances its potential interest. researchgate.netnih.gov
Call for Further Interdisciplinary Research and Collaboration
The current void in the scientific literature concerning this compound represents a clear opportunity for new avenues of investigation. A concerted effort, involving multiple scientific disciplines, is necessary to unlock its potential.
Synthetic Chemistry: The initial step requires the development and optimization of a reliable synthetic route to produce the compound in sufficient purity and yield for further study. This could involve cross-coupling reactions, such as Suzuki or Stille coupling, between a 5-halopyrimidine and a thiophene-2-carboxylic acid derivative.
Medicinal Chemistry and Pharmacology: Once synthesized, the compound should be screened against a wide array of biological targets. Given the known activities of related heterocycles, initial investigations could focus on its potential as an anticancer, antiviral, antibacterial, or anti-inflammatory agent. nih.gov In-depth studies would be needed to determine its mechanism of action and potential as a therapeutic agent.
Materials Science: The conjugated π-system formed by the linked aromatic rings suggests potential applications in materials science. vulcanchem.com Research could explore its utility in the development of organic semiconductors, dyes, or other functional materials where specific electronic or optical properties are desired.
Q & A
Q. What are the common synthetic routes for 5-Pyrimidin-5-ylthiophene-2-carboxylic acid, and what factors influence yield optimization?
The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link pyrimidine and thiophene moieties. For example, thiophene-2-carboxylic acid derivatives can react with pyrimidinyl boronic esters under palladium catalysis . Yield optimization depends on:
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrimidine and thiophene rings .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and pyrimidine ring vibrations are diagnostic .
Q. What are the key solubility and stability properties of this compound under physiological conditions?
- Solubility : Moderately soluble in DMSO and aqueous buffers at pH 7.4, but limited in non-polar solvents .
- Stability : Degrades under prolonged UV exposure; store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations predict electrophilic sites on the pyrimidine ring. For example:
Q. What strategies are recommended for resolving contradictory bioactivity data in enzyme inhibition assays involving this compound?
Contradictions often arise from assay variability. Mitigation strategies include:
Q. What are the challenges in achieving regioselective functionalization of the pyrimidine ring, and how can they be addressed?
Competing reactivity at N1, C2, and C4 positions complicates selectivity. Solutions include:
- Protecting groups : Boc or acetyl groups block undesired sites during synthesis .
- Directed metalation : Use lithiation at C5 with LDA to direct subsequent electrophilic substitutions .
- Microwave-assisted synthesis : Enhances regiocontrol by accelerating reaction rates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s enzyme inhibition efficacy?
Discrepancies may stem from:
- Enzyme isoforms : Variant isoforms (e.g., COX-1 vs. COX-2) exhibit differential inhibition .
- Assay pH : Carboxylic acid protonation at pH <5 reduces binding affinity .
- Cofactor requirements : Metal ions (e.g., Mg) modulate enzymatic activity in vitro . Standardize buffer conditions and validate targets using gene knockout models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
